4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the pyrrole family. This compound is known for its potential applications in medicinal chemistry and organic synthesis. It is characterized by a pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound's unique functional groups contribute to its reactivity and biological activity.
The synthesis of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following methods:
The process may involve multiple steps including:
The molecular structure of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid can be represented as follows:
The structural representation can be described using InChI or SMILES notation:
InChI=1S/C9H12N2O2/c1-7(11)9(12)8(10)6-4-3-5-13(6)2/h3-5,7H,10H2,1-2H3,(H,12,11)
CC(C(=O)O)N(C)C1=C(N)C=CC=N1
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions typical of pyrrole derivatives:
These reactions are generally facilitated by acidic or basic catalysts and may require specific solvents or temperatures to optimize yields .
The mechanism of action for 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid primarily involves its interaction with biological targets due to its structural features:
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific uses:
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: